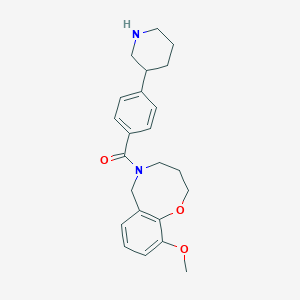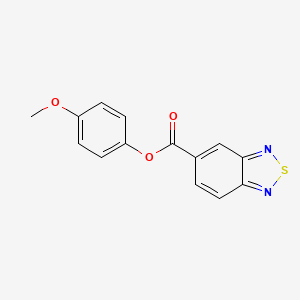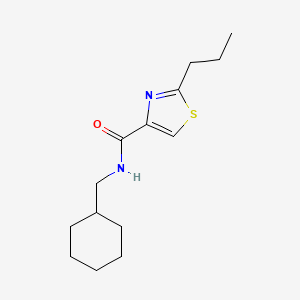
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a benzomorphan derivative that exhibits both analgesic and anti-inflammatory properties. The purpose of
Mecanismo De Acción
The mechanism of action of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is not fully understood. However, it is believed that this compound acts as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action is thought to contribute to the analgesic and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to reduce pain and inflammation in animal models, and it has also been found to have antidepressant effects. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in lab experiments is its potential as a new pain medication. This compound has been found to be effective in reducing pain and inflammation in animal models, and it may have fewer side effects than currently available pain medications. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not widely available, and its synthesis is complex and time-consuming.
Direcciones Futuras
There are several future directions for research on 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. One area of research could be the development of new pain medications based on this compound. Another area of research could be the development of new treatments for addiction and depression based on the antidepressant and anti-addictive effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine involves the reaction of 4-piperidin-3-ylbenzoyl chloride with 10-methoxy-5-(2-propen-1-yl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. The reaction is carried out in the presence of a base such as triethylamine and a polar solvent such as dichloromethane. The product is then purified by column chromatography to obtain this compound as a white solid.
Aplicaciones Científicas De Investigación
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have potential as a treatment for drug addiction and depression.
Propiedades
IUPAC Name |
(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-7-2-5-20-16-25(13-4-14-28-22(20)21)23(26)18-10-8-17(9-11-18)19-6-3-12-24-15-19/h2,5,7-11,19,24H,3-4,6,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWANJHYGFBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCN(C2)C(=O)C3=CC=C(C=C3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-3-(2-oxo-1-piperidinyl)propanamide hydrochloride](/img/structure/B5686039.png)
![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)
![2-[5-[2-(3-chloroisoxazol-5-yl)ethyl]-1-(2,3-dihydro-1H-inden-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5686046.png)
![(1S*,5R*)-6-(5-fluoro-2-methoxybenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686047.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)
![1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)



![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)